4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol
Brand Name: Vulcanchem
CAS No.: 56229-51-7
VCID: VC4551860
InChI: InChI=1S/C9H18O3/c1-8(2)7-9(11,3-5-10)4-6-12-8/h10-11H,3-7H2,1-2H3
SMILES: CC1(CC(CCO1)(CCO)O)C
Molecular Formula: C9H18O3
Molecular Weight: 174.24

4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol

CAS No.: 56229-51-7

Cat. No.: VC4551860

Molecular Formula: C9H18O3

Molecular Weight: 174.24

* For research use only. Not for human or veterinary use.

4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol - 56229-51-7

Specification

CAS No. 56229-51-7
Molecular Formula C9H18O3
Molecular Weight 174.24
IUPAC Name 4-(2-hydroxyethyl)-2,2-dimethyloxan-4-ol
Standard InChI InChI=1S/C9H18O3/c1-8(2)7-9(11,3-5-10)4-6-12-8/h10-11H,3-7H2,1-2H3
Standard InChI Key WSBVMXGHIGCVKT-UHFFFAOYSA-N
SMILES CC1(CC(CCO1)(CCO)O)C

Introduction

4-(2-Hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the tetrahydropyran class. It is characterized by a tetrahydropyran ring substituted with a hydroxyethyl group and two methyl groups. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.

Synthesis and Preparation Methods

The synthesis of 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired tetrahydropyran ring.

Industrial Production

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions and Applications

4-(2-Hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: The major product is 4-(2-carboxyethyl)-2,2-dimethyltetrahydro-2H-pyran.

  • Reduction: The major product is this compound itself.

  • Substitution: The major products depend on the nucleophile used, resulting in various substituted tetrahydropyrans.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

  • Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Biological Activity and Mechanism of Action

The biological activity of 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. This interaction may modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

4-(2-Hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to its tetrahydropyran ring structure, which imparts specific chemical and physical properties. Similar compounds include 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid and 2-hydroxyethyl methacrylate, but they differ in their core structures and applications.

Similar Compounds

  • 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid: This compound has a similar hydroxyethyl group but differs in its core structure.

  • 2-Hydroxyethyl methacrylate: This compound also contains a hydroxyethyl group and is used in polymer synthesis.

Uniqueness

The tetrahydropyran ring structure of 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol imparts specific chemical and physical properties, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.

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